5'-Amino-5'-deoxyadenosine
Overview
Description
5’-Deoxy-5’-aminoadenosine is an organic compound belonging to the class of 5’-deoxyribonucleosides. It is a nucleoside in which the oxygen atom at the 5’ position of the ribose moiety has been replaced by an amino group.
Mechanism of Action
Target of Action
5’-Amino-5’-deoxyadenosine (NH2dAdo) is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These are a group of slow-growing lymphomas and leukemias, which are types of cancer that affect the lymphatic system .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis . This means it prevents the formation of new DNA strands, which is a crucial process for cell division and replication . In addition to this, 5’-Amino-5’-deoxyadenosine induces apoptosis , which is the process of programmed cell death. This leads to the elimination of damaged or unnecessary cells, preventing them from causing further harm .
Biochemical Pathways
The action of 5’-Amino-5’-deoxyadenosine affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the cell cycle, preventing the cells from dividing and proliferating . By inducing apoptosis, it triggers a series of molecular events leading to cell death, including the activation of caspases, a family of proteins that play a key role in apoptosis .
Result of Action
The result of 5’-Amino-5’-deoxyadenosine’s action at the molecular and cellular level is the inhibition of cell division and the induction of cell death in indolent lymphoid malignancies . This can lead to a reduction in the size of the tumor and potentially slow the progression of the disease .
Biochemical Analysis
Biochemical Properties
5’-Amino-5’-deoxyadenosine interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit adenosine kinase , an enzyme that plays a crucial role in regulating the intracellular and extracellular concentrations of adenosine .
Cellular Effects
It is known to inhibit adenosine kinase, which could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
5’-Amino-5’-deoxyadenosine exerts its effects at the molecular level primarily through its interaction with adenosine kinase. By inhibiting this enzyme, it can influence the concentrations of adenosine, a molecule involved in various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known to have sufficient stability at room temperature and does not need special care during handling or shipment .
Metabolic Pathways
5’-Amino-5’-deoxyadenosine is involved in the metabolic pathway of adenosine. It inhibits adenosine kinase, an enzyme that phosphorylates adenosine, thereby influencing the concentrations of adenosine and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-aminoadenosine typically involves the modification of adenosine. One common method includes the use of adenosine and 2’-C-methyl adenosine as starting materials. The synthetic route involves a three-step process to produce nucleoside DOT1L inhibitors, including pinometostat, EPZ5677, and FED1 . This method provides useful structural-activity relationship information and contributes to the limited repertoire of ribose-modified nucleoside DOT1L inhibitors.
Industrial Production Methods
While specific industrial production methods for 5’-Deoxy-5’-aminoadenosine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-aminoadenosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the purine ring or the ribose moiety.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of 5’-Deoxy-5’-aminoadenosine, which can have different biological activities and properties .
Scientific Research Applications
5’-Deoxy-5’-aminoadenosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of nucleoside analogs and inhibitors.
Biology: The compound is studied for its role in nucleic acid metabolism and enzyme interactions.
Industry: The compound is used in the development of novel pharmaceuticals and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 5’-Deoxy-5’-N-phosphonomethyladenosine
- 5’-Deoxy-5’-N-(ethoxyphosphorylacetate)adenosine
- Methyl carboxylate derivatives
- Methyl phosphonate derivatives
- Gem-bisphosphonate derivatives
- Bis(methylphosphonate) derivatives
- α-carboxylmethylphosphonate derivatives
- Phosphonoacetate derivatives
Uniqueness
5’-Deoxy-5’-aminoadenosine is unique due to its specific structural modifications, which allow it to interact with enzymes and receptors in ways that other nucleosides cannot. Its ability to inhibit CD73 and modulate immune responses sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGUDGNTHCZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931976 | |
Record name | 9-(5-Amino-5-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14365-44-7 | |
Record name | 5'-Amino-5'-deoxyadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(5-Amino-5-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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